molecular formula C8H3BrF3NO B1448330 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole CAS No. 1260790-58-6

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Cat. No. B1448330
M. Wt: 266.01 g/mol
InChI Key: XCFRAFMNVAYGDH-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.01 . It is a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been extended to the synthesis of perfluoroalkylated isoxazoles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole consists of a benzene ring fused with an isoxazole ring. The isoxazole ring carries a bromine atom at the 5-position and a trifluoromethyl group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole are not detailed in the search results, isoxazoles in general have been found to participate in a variety of reactions. For instance, they can undergo denitrogenative cyclization with trifluoroacetic anhydride .


Physical And Chemical Properties Analysis

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a colorless liquid .

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives, including 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole , have been studied for their potential anticancer properties. They can act as inhibitors of various cancer cell lines, potentially leading to the development of new chemotherapeutic agents. The trifluoromethyl group, in particular, is known to enhance the biological activity of pharmacophores by increasing their lipophilicity and thus their ability to penetrate cell membranes .

Antimicrobial and Antibacterial Properties

The isoxazole ring is a common feature in many drugs with antimicrobial and antibacterial efficacy. 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole could serve as a scaffold for developing new antibiotics, especially in the face of rising antibiotic resistance. Its structural features may disrupt bacterial cell wall synthesis or protein production .

Anti-inflammatory Applications

Isoxazole compounds are known to exhibit anti-inflammatory activities. As such, 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole may be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs could help treat conditions like arthritis, where inflammation is a primary concern .

Neuroprotective Effects

Some isoxazole derivatives have shown neuroprotective effects, suggesting that 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole could be valuable in treating neurodegenerative diseases. It might protect neurons from oxidative stress and apoptosis, which are common pathways leading to neuronal death .

Antioxidant Potential

The isoxazole moiety is associated with antioxidant properties, which means that 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole could be used in the development of drugs that protect cells from oxidative damage. This is particularly useful in chronic diseases where oxidative stress plays a significant role .

Enzyme Inhibition

Isoxazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease processes5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole could be designed to inhibit enzymes like COX-2, which are implicated in pain and inflammation, or HDAC, which are targets for cancer therapy .

Future Directions

Isoxazole derivatives, including 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, have significant potential in drug discovery due to their wide range of biological activities . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent research are of prime importance .

properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRAFMNVAYGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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